3-Aminobenzophenone

Physical Organic Chemistry Process Chemistry Material Science

SAR data confirms the 3-amino substituent on benzophenone is essential for maximal tubulin polymerization inhibition; 2- and 4-isomers cannot substitute. 3-Aminobenzophenone (CAS 2835-78-1) is the validated scaffold for colchicine-site binders with potency matching clinical candidates. • Forms cyclodextrin nanosheets/nanoribbons distinct from 2-isomer structures • Critical intermediate for racemic benzophenone ureas & chiral photoaffinity probes • ≥98% purity, ambient shipping. Confirm isomer identity before ordering.

Molecular Formula C13H11NO
Molecular Weight 197.23 g/mol
CAS No. 2835-78-1
Cat. No. B1265706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminobenzophenone
CAS2835-78-1
Molecular FormulaC13H11NO
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)N
InChIInChI=1S/C13H11NO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9H,14H2
InChIKeyFUADXEJBHCKVBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Aminobenzophenone (CAS 2835-78-1) Procurement Guide: Structural Identity and Baseline Specifications


3-Aminobenzophenone (CAS 2835-78-1) is an aromatic aminoketone belonging to the benzophenone derivative class . It is a crystalline solid with a molecular formula of C13H11NO and a molecular weight of 197.23 g/mol . Its structure features a benzophenone core substituted with a primary amino group at the meta (3-) position of one phenyl ring. This compound is commercially available in research quantities, typically with purities ≥97% .

Why 2- or 4-Aminobenzophenone Cannot Replace 3-Aminobenzophenone in Research Applications


The position of the amino substituent on the benzophenone core critically dictates the molecule's physicochemical properties, reactivity, and function. The meta (3-) position confers distinct steric and electronic effects compared to the ortho (2-) and para (4-) isomers . These differences lead to quantifiably different outcomes in applications ranging from supramolecular assembly to pharmaceutical development, making direct substitution without re-validation a high-risk proposition for research integrity.

Evidence-Based Differentiation of 3-Aminobenzophenone from Isomers and Analogs


Meta-Amino Substitution Lowers Melting Point by 35°C vs. Para-Amino Isomer

The melting point of 3-aminobenzophenone (84-88°C) is significantly lower than that of its 4-amino isomer, 4-aminobenzophenone (121-124°C) . This difference arises from the meta-substitution pattern, which alters crystal packing and intermolecular forces compared to the para-isomer.

Physical Organic Chemistry Process Chemistry Material Science

3-Aminobenzophenone Forms Unequal Nanosheets and Nanoribbons with Cyclodextrins, Distinct from 2-Aminobenzophenone's Hierarchical Threads

A comparative study of cyclodextrin (CD) inclusion complexes revealed that 3-aminobenzophenone (3ABP) self-assembles with α- and β-CDs to form 'unequal layer by layer nanosheets and nanoribbons' . In direct contrast, under identical conditions, 2-aminobenzophenone (2ABP) complexes with α-CD form a 'hierarchical thread structure,' and β-CD complexes form a 'nanobrick structure' .

Supramolecular Chemistry Nanomaterials Host-Guest Chemistry

The 3-Amino Group is Essential for Potent Antimitotic Activity in Benzophenone-Derived Tubulin Inhibitors

In a structure-activity relationship (SAR) study of aminobenzophenone-based antimitotic agents, it was found that 'introduction of an amino group at the C-3 position in the B ring of benzophenones, in addition to a methoxy group at the C-4 position, plays an important role for maximal cytotoxicity' . The parent 3-aminobenzophenone scaffold is thus a critical starting point for developing potent tubulin polymerization inhibitors, with lead compounds in the series achieving activity comparable to or greater than the clinical candidates combretastatin A-4 and AVE-8063 .

Medicinal Chemistry Oncology Chemical Biology

3-Aminobenzophenone is a Key Synthetic Intermediate for Chiral Photoaffinity Labeling Probes

3-Aminobenzophenone is a documented precursor for synthesizing racemic benzophenone ureas, which are subsequently resolved into chiral photoaffinity labeling probes . These probes are used to stereoselectively label and map ligand-binding sites on membrane proteins . This application is specific to the 3-amino isomer due to the regiochemistry required for constructing the final probe's benzophenone photophore.

Chemical Biology Proteomics Synthetic Chemistry

High-Value Research Applications for 3-Aminobenzophenone Based on Quantifiable Differentiation


Design and Synthesis of Tubulin-Targeting Antimitotic Agents

Based on the established SAR that the 3-amino group on the benzophenone core is essential for maximal cytotoxicity , 3-aminobenzophenone is the optimal starting scaffold for medicinal chemistry programs developing new tubulin polymerization inhibitors. Its use is directly supported by peer-reviewed data showing that lead compounds from this series exhibit potent, colchicine-site binding activity comparable to clinical-stage candidates .

Fabrication of Functional Supramolecular Nanomaterials via Cyclodextrin Host-Guest Chemistry

The direct, head-to-head evidence that 3-aminobenzophenone forms unique 'unequal layer by layer nanosheets and nanoribbons' with cyclodextrins, which are morphologically distinct from the 'hierarchical thread' and 'nanobrick' structures formed by the 2-isomer , makes it the required material for researchers aiming to produce this specific nanostructure for applications in sensing, catalysis, or drug delivery.

Synthesis of Chiral Photoaffinity Probes for Membrane Protein Mapping

3-Aminobenzophenone is a documented, critical intermediate in the multi-step synthesis of racemic benzophenone ureas, which are precursors to chiral photoaffinity labeling probes used in chemical proteomics . This established synthetic route is specific to the 3-isomer, making it an indispensable procurement item for laboratories engaged in this area of research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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